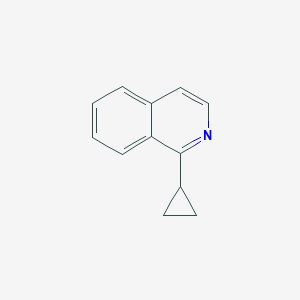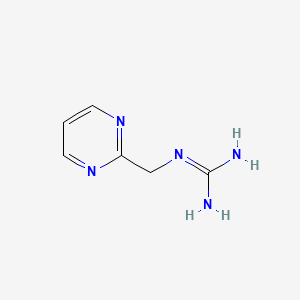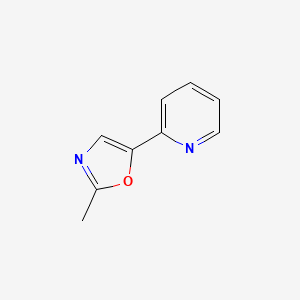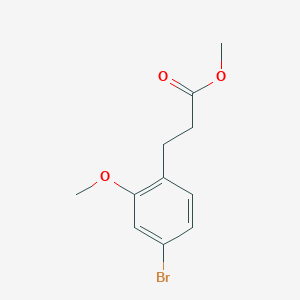
4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a dichloromethyl group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, where a trifluoromethyl group is introduced via a radical mechanism . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The dichloromethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield products with different functional groups replacing the bromine atom, while oxidation of the dichloromethyl group may produce corresponding carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine, dichloromethyl, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and potential biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene
- 4-Bromo-1-(dichloromethyl)-2-(fluoromethyl)benzene
- 4-Bromo-1-(dichloromethyl)-2-(methyl)benzene
Uniqueness
4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene is unique due to the presence of both dichloromethyl and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects and stability, making this compound valuable in various applications .
Propiedades
Fórmula molecular |
C8H4BrCl2F3 |
|---|---|
Peso molecular |
307.92 g/mol |
Nombre IUPAC |
4-bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4BrCl2F3/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H |
Clave InChI |
SJYRUAVUKTUEGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(F)(F)F)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


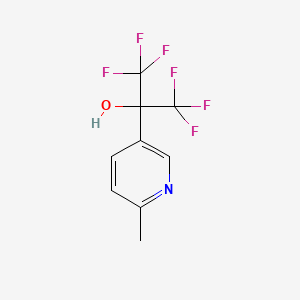
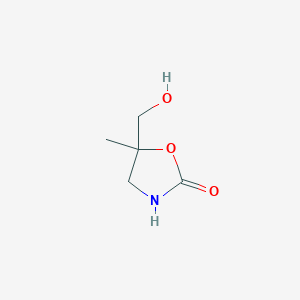
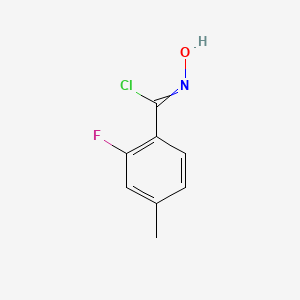
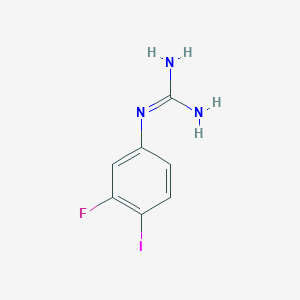
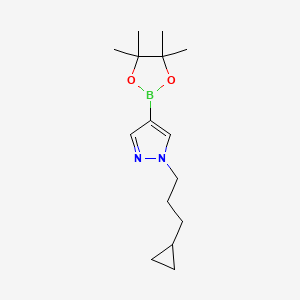
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)


